N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
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Description
N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H16N6O2S and its molecular weight is 392.44. The purity is usually 95%.
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Biological Activity
N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies, drawing from diverse scientific sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The presence of functional groups such as thiazole, pyrazole, and pyridazine contributes to its biological properties. The synthetic pathway often utilizes starting materials like 4-methoxyphenylthiazole and various carboxamides, with reaction conditions optimized for yield and purity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, certain pyrazole derivatives have shown inhibitory effects against BRAF(V600E), a common mutation in melanoma, with IC50 values ranging from 0.067 µM to 49.85 µM depending on structural modifications .
Antiviral Activity
N-Heterocycles, including those containing thiazole and pyrazole moieties, have been explored for their antiviral potential. In vitro studies have demonstrated that specific substitutions on the thiazole ring enhance activity against viral targets by modulating interactions with viral enzymes .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies on related thiazole and pyrazole derivatives show promising in vitro activity against various bacterial strains. For example, modifications that increase lipophilicity often correlate with enhanced membrane permeability and antimicrobial efficacy .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Thiazole Substituents : The presence of electron-donating groups (e.g., methoxy) on the thiazole ring enhances antitumor activity.
- Pyrazole Modifications : Alterations at the 1H position of the pyrazole ring can significantly impact inhibitory potency against cancer cell lines.
- Pyridazine Core : The carboxamide functional group at position 3 of the pyridazine ring is essential for maintaining biological activity.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- Inhibition of CDK9 : A study demonstrated that substituted thiazoles could inhibit CDK9-mediated transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1 .
- Anticancer Screening : A series of pyridazine derivatives were evaluated for cytotoxicity against various cancer cell lines, showing significant growth inhibition with IC50 values below 10 µM in some cases .
- Antimicrobial Testing : Compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria, yielding promising results with minimum inhibitory concentrations (MIC) in low micromolar ranges .
Properties
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-27-15-5-3-13(4-6-15)19-22-14(12-28-19)11-20-18(26)16-7-8-17(24-23-16)25-10-2-9-21-25/h2-10,12H,11H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGQRCGAQWJJGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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